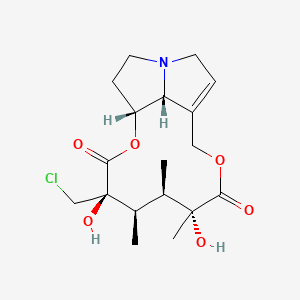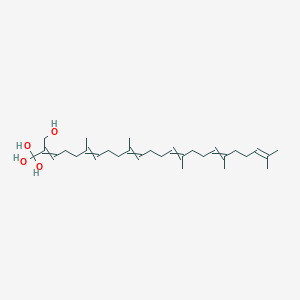
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol is a complex organic compound belonging to the class of sesterterpenoids. These compounds are characterized by their structure, which consists of five consecutive isoprene units.
Méthodes De Préparation
The synthesis of 2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Isoprene Units: The initial step involves the synthesis of isoprene units through methods such as the dehydrogenation of isoprene or the use of isoprene derivatives.
Assembly of the Sesterterpenoid Backbone: The isoprene units are then assembled into the sesterterpenoid backbone through a series of condensation reactions.
Industrial production methods for this compound may involve the use of biotechnological approaches, such as the fermentation of genetically engineered microorganisms capable of producing the desired sesterterpenoid structure.
Analyse Des Réactions Chimiques
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying sesterterpenoid chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol can be compared with other similar sesterterpenoids, such as:
(4E,8E,12E,16E)-4,8,13,17,21-Pentamethyl-4,8,12,16,20-docosapentaenal: This compound has a similar backbone structure but differs in the functional groups attached.
(4e,8e,12z,16z)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-Pentaen-1-Amine: Another sesterterpenoid with a different set of functional groups and biological activities.
Propriétés
Formule moléculaire |
C30H50O4 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
2-(4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol |
InChI |
InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3 |
Clé InChI |
IADHQFKVVDBWOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


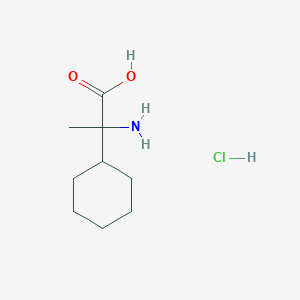
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)
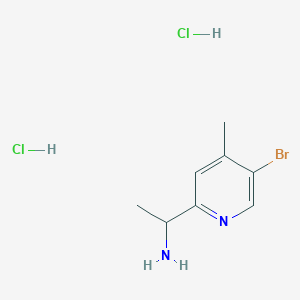

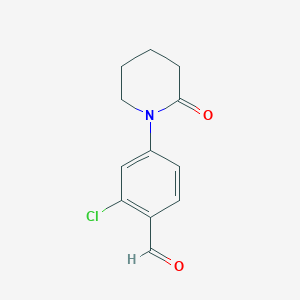
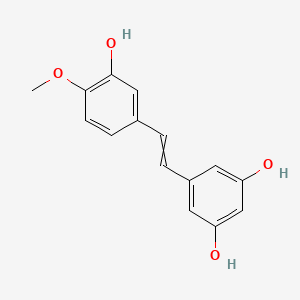
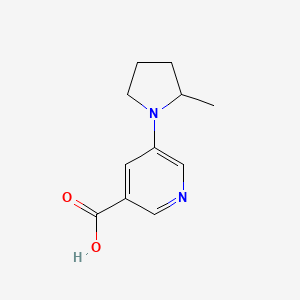
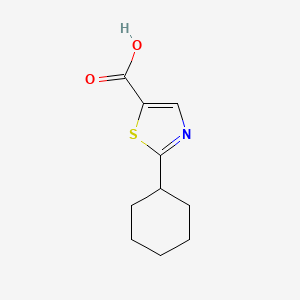
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
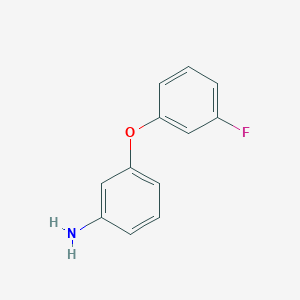
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
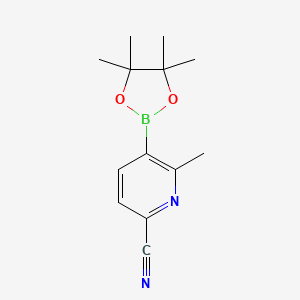
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
